molecular formula C43H53N9O13 B8117284 5-A-RU-PABC-Val-Cit-Fmoc

5-A-RU-PABC-Val-Cit-Fmoc

Cat. No.: B8117284
M. Wt: 903.9 g/mol
InChI Key: HGSKBBAITCBDNC-FAEFUHMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-A-RU-PABC-Val-Cit-Fmoc is a prodrug of 5-A-RU, which is a precursor of bacterial riboflavin. This compound is known for its role as a mucosal-associated invariant T (MAIT) cell activator. 5-A-RU forms potent MAIT-activating antigens via non-enzymatic reactions with small molecules such as glyoxal and methylglyoxal, which are derived from other metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-A-RU-PABC-Val-Cit-Fmoc involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated equipment and stringent quality control measures. The process includes the optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

5-A-RU-PABC-Val-Cit-Fmoc undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

5-A-RU-PABC-Val-Cit-Fmoc has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-A-RU-PABC-Val-Cit-Fmoc involves its conversion to 5-A-RU, which then forms potent MAIT-activating antigens via non-enzymatic reactions with small molecules such as glyoxal and methylglyoxal. These antigens activate MAIT cells, which are involved in immune responses. The molecular targets and pathways include the MAIT cell receptor and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced ability to activate MAIT cells compared to 5-A-RU alone. This enhanced activation is attributed to the specific structure and properties of the compound, which allow for more efficient formation of MAIT-activating antigens .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[2,4-dioxo-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidin-5-yl]carbamoyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53N9O13/c1-22(2)33(49-42(62)65-21-29-27-10-5-3-8-25(27)26-9-4-6-11-28(26)29)38(58)48-30(12-7-17-45-40(44)60)37(57)47-24-15-13-23(14-16-24)20-64-43(63)50-34-36(51-41(61)52-39(34)59)46-18-31(54)35(56)32(55)19-53/h3-6,8-11,13-16,22,29-33,35,53-56H,7,12,17-21H2,1-2H3,(H,47,57)(H,48,58)(H,49,62)(H,50,63)(H3,44,45,60)(H3,46,51,52,59,61)/t30-,31-,32+,33-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSKBBAITCBDNC-FAEFUHMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=C(NC(=O)NC2=O)NCC(C(C(CO)O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=C(NC(=O)NC2=O)NC[C@@H]([C@@H]([C@@H](CO)O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53N9O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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